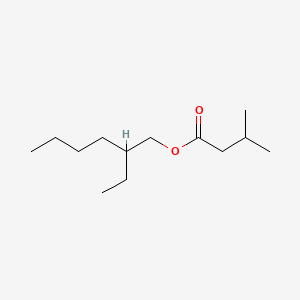
Methyl 4-isothiocyanatobutanoate
Descripción general
Descripción
Methyl 4-isothiocyanatobutanoate is a chemical compound with the CAS Number: 62210-26-8 . It has a molecular weight of 159.21 . The IUPAC name for this compound is methyl 4-isothiocyanatobutanoate . The InChI code for this compound is 1S/C6H9NO2S/c1-9-6(8)3-2-4-7-5-10/h2-4H2,1H3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-isothiocyanatobutanoate can be represented by the InChI code: 1S/C6H9NO2S/c1-9-6(8)3-2-4-7-5-10/h2-4H2,1H3 . The InChI key for this compound is RIAAMQLODIETQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 4-isothiocyanatobutanoate is a liquid at room temperature . .Aplicaciones Científicas De Investigación
Antibacterial and Mutagenic Activities
Methyl 4-isothiocyanatobutanoate and its derivatives have shown significant antibacterial activities. For example, 4-Hydroxybutyl isothiocyanate, a related compound, exhibited broad antibacterial effects against Staphylococcus aureus and Escherichia coli (Šovčíková et al., 2008). Additionally, these compounds displayed no mutagenic effects on Salmonella typhimurium strains, indicating their safety in terms of genetic impact.
Antimicrobial Properties
Research on the glucosinolate autolysis products of Erysimum diffusum led to the identification of 4-isothiocyanatobutanoic acid, which demonstrated significant inhibitory and microbicidal activity against human pathogens (Radulović et al., 2011). This suggests potential applications in developing antimicrobial agents.
Antiproliferative Activity and Cancer Research
Ethyl 4-isothiocyanatobutanoate, another derivative, has shown promise as a potential anti-cancer drug due to its dose-dependent inhibitory action on HeLa cell division and significant growth inhibition of transplanted sarcoma cells in rats (Horáková et al., 1993). This compound also enhances the sensitivity of human ovarian carcinoma cells to cisplatin, indicating its potential as a chemotherapeutic agent (Bodo et al., 2005).
Apoptotic Effects
Ethyl-4-isothiocyanatobutanoate has been found to induce DNA strand breaks, increase mitotic fraction, and potentiate apoptosis in mismatch repair-proficient and -deficient cell lines, further supporting its potential in cancer therapy (Bodo et al., 2006).
Safety and Hazards
The safety information available indicates that Methyl 4-isothiocyanatobutanoate is potentially dangerous. The compound is associated with hazard statements H302, H312, H314, and H331 . These statements suggest that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled .
Mecanismo De Acción
Target of Action
Methyl 4-isothiocyanatobutanoate is a compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is a glucosinolate autolysis product . Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid. They are known for their role in plant defense against pests and diseases. The interaction of Methyl 4-isothiocyanatobutanoate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a glucosinolate autolysis product, it may be involved in the glucosinolate-myrosinase system, a plant defense mechanism against herbivores and pathogens
Result of Action
Methyl 4-isothiocyanatobutanoate has been assayed for antimicrobial activity and demonstrated significant inhibitory and microbicidal activity against important human pathogens . This suggests that the compound could have potential applications in combating microbial infections.
Propiedades
IUPAC Name |
methyl 4-isothiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-7-5-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAAMQLODIETQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407074 | |
| Record name | methyl 4-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isothiocyanatobutanoate | |
CAS RN |
62210-26-8 | |
| Record name | methyl 4-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-isothiocyanatobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



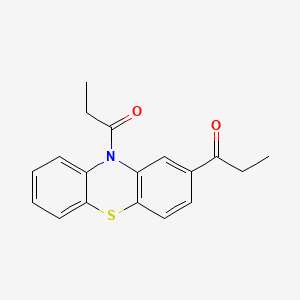


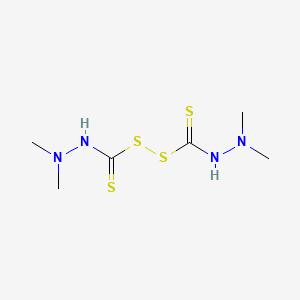

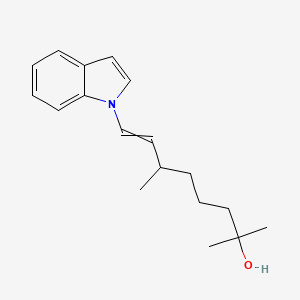
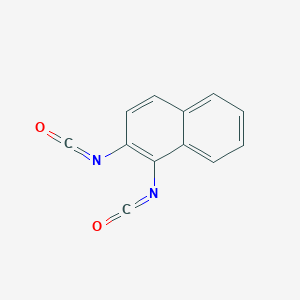

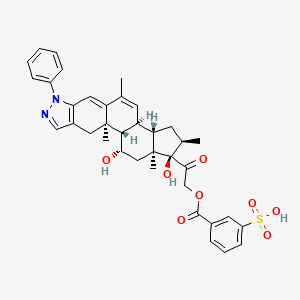

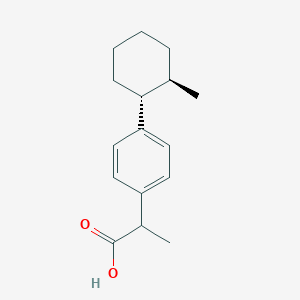
![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)
